molecular formula C13H9F2NO3 B8295053 3-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene

3-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene

Cat. No. B8295053
M. Wt: 265.21 g/mol
InChI Key: MXXJUUMBABMIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene is a useful research compound. Its molecular formula is C13H9F2NO3 and its molecular weight is 265.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene

Molecular Formula

C13H9F2NO3

Molecular Weight

265.21 g/mol

IUPAC Name

2-fluoro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene

InChI

InChI=1S/C13H9F2NO3/c14-10-3-1-2-9(6-10)8-19-13-5-4-11(16(17)18)7-12(13)15/h1-7H,8H2

InChI Key

MXXJUUMBABMIDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 10.0 g (63.7 mmol) 2-fluoro-4-nitrophenol, 17.6 g (127 mmol) potassium carbonate and 13.24 g (70.0 mmol) 3-fluorobenzyl bromide in 200 ml ethyl methyl ketone is hold overnight at 80° C. The reaction mixture is diluted with water and extracted with ethyl acetate. Crystallisation from diethyl ether/n-hexane gives 12.68 g (75%) of a slightly yellow solid. MS: m/e=265.1 (M+).
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Synthesis routes and methods III

Procedure details

A mixture of 10.0 g (64 mmol) 2-fluoro-4-nitrophenol, 13.24 g (70 mmol) 3-fluorobenzyl bromide and 17.6 g (127 mmol) potassium carbonate in 200 ml methyl-ethylketone is heated overnight at 80°. Water is added and the product is extracted with ethyl acetate, dried and evaporated. Recrystallisation from diethyl ether/hexane yields 12.68 g (75%) of a slightly yellow solid. MS: m/e=265.1 (M+).
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10 g
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200 mL
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